
(1,2,2-Trichlorocyclopropyl)benzene
Vue d'ensemble
Description
(1,2,2-Trichlorocyclopropyl)benzene, also known as TCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCBC is a cyclopropylbenzene derivative that has three chlorine atoms attached to its cyclopropyl ring. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1,2,2-Trichlorocyclopropyl)benzene is not fully understood. However, it has been reported to interact with various enzymes and proteins in the body, leading to its biological activities. (1,2,2-Trichlorocyclopropyl)benzene has been reported to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism in the liver. Additionally, (1,2,2-Trichlorocyclopropyl)benzene has been shown to interact with tubulin, a protein involved in cell division, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
(1,2,2-Trichlorocyclopropyl)benzene has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that (1,2,2-Trichlorocyclopropyl)benzene inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, (1,2,2-Trichlorocyclopropyl)benzene has been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1,2,2-Trichlorocyclopropyl)benzene is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, (1,2,2-Trichlorocyclopropyl)benzene has shown promising biological activities, making it a potential lead compound for the development of new drugs. However, one of the limitations of (1,2,2-Trichlorocyclopropyl)benzene is its potential toxicity, which needs to be carefully evaluated before its use in vivo.
Orientations Futures
(1,2,2-Trichlorocyclopropyl)benzene has shown promising potential for use in various fields, including organic synthesis, material science, and medicinal chemistry. Future studies could focus on the development of more efficient and sustainable methods for the synthesis of (1,2,2-Trichlorocyclopropyl)benzene and its derivatives. Additionally, further studies could be conducted to understand the mechanism of action of (1,2,2-Trichlorocyclopropyl)benzene and its potential use as an anticancer agent. Furthermore, the potential toxicity of (1,2,2-Trichlorocyclopropyl)benzene needs to be thoroughly evaluated to ensure its safe use in vivo.
Applications De Recherche Scientifique
(1,2,2-Trichlorocyclopropyl)benzene has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. (1,2,2-Trichlorocyclopropyl)benzene has been used as a starting material for the synthesis of other cyclopropyl-containing compounds, which have shown promising biological activities.
Propriétés
IUPAC Name |
(1,2,2-trichlorocyclopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c10-8(6-9(8,11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJYBXETTZZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



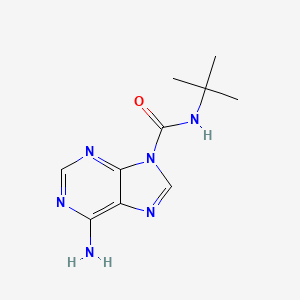
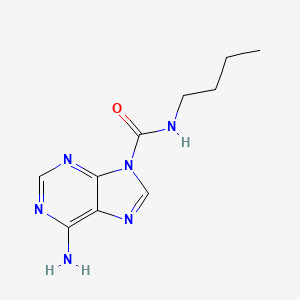


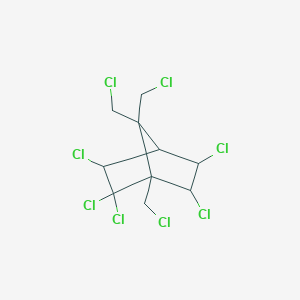
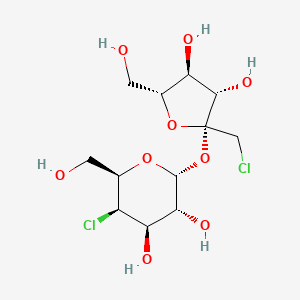
![2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline](/img/structure/B3329929.png)

![N5-(4-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329941.png)
![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
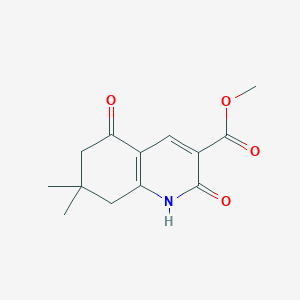
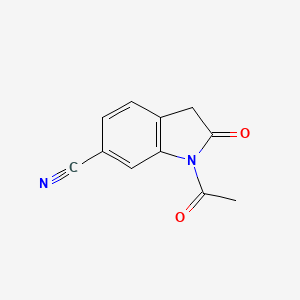

![(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)